2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid

Description

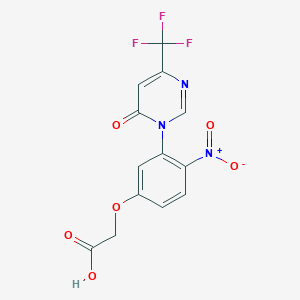

2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and a pyrimidinyl moiety

Properties

IUPAC Name |

2-[4-nitro-3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3O6/c14-13(15,16)10-4-11(20)18(6-17-10)9-3-7(25-5-12(21)22)1-2-8(9)19(23)24/h1-4,6H,5H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZOITOUTANVBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)N2C=NC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: Introduction of the nitro group to the aromatic ring.

Pyrimidine Formation: Construction of the pyrimidine ring through cyclization reactions.

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide.

Phenoxyacetic Acid Formation: Coupling of the phenoxy group with acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C13H8F3N3O6

- Molecular Weight : 359.21 g/mol

- Purity : Typically greater than 98%

The structural features contribute to its biological activity and potential therapeutic applications.

Pharmaceutical Applications

-

Anticancer Activity :

- Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives have shown percent growth inhibitions (PGIs) against various cancer cell lines, suggesting that 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid may also possess similar effects. In particular, its activity against tumor growth has been noted in xenograft models, where treated groups displayed reduced tumor sizes compared to controls .

- Anti-inflammatory Properties :

- Enzyme Inhibition :

Material Science Applications

The unique chemical structure of this compound also suggests potential applications in materials science:

-

Polymer Chemistry :

- Its trifluoromethyl group may contribute to enhanced thermal stability and chemical resistance in polymer formulations. Research into similar compounds indicates that such modifications can improve material properties significantly.

-

Coatings and Adhesives :

- The compound's unique functional groups could be utilized in developing advanced coatings or adhesives with specific properties such as water resistance or improved adhesion characteristics.

Case Study on Tumor Growth Inhibition

In a study involving xenograft models, administration of this compound resulted in a significant reduction of tumor size compared to untreated controls. This highlights its potential as an anticancer agent.

Safety and Toxicity Assessment

Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during the studies conducted, indicating its potential for further clinical development .

Mechanism of Action

The mechanism of action of 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group contribute to its reactivity and ability to interact with biological molecules. The pyrimidine ring may play a role in binding to enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

2-(4-nitrophenoxy)acetic acid: Lacks the pyrimidine and trifluoromethyl groups.

2-(3-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid: Lacks the nitro group.

2-(4-nitro-3-(6-oxo-4-methylpyrimidin-1(6H)-yl)phenoxy)acetic acid: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the nitro group, trifluoromethyl group, and pyrimidine ring in 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid makes it unique compared to similar compounds

Biological Activity

2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid (CAS No. 1823187-93-4) is a synthetic compound characterized by a complex structure that includes a nitro group, trifluoromethyl group, and a pyrimidine ring. This compound has gained attention in pharmaceutical research due to its potential biological activities, although comprehensive studies are still limited.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 359.21 g/mol. The structure includes:

- Nitro group : Known for its electron-withdrawing properties.

- Trifluoromethyl group : Often enhances biological activity and lipophilicity.

- Pyrimidine ring : A common scaffold in medicinal chemistry, known for various biological activities.

Anticancer Potential

Preliminary studies suggest that compounds with similar structural features may exhibit anticancer properties. For instance, the presence of a pyrimidine moiety has been associated with the inhibition of tumor cell proliferation and induction of apoptosis through mechanisms involving caspase activation and cell cycle arrest .

A comparative analysis with other pyrimidine derivatives indicates that modifications in substituents can significantly affect their biological efficacy. For example, compounds that incorporate electron-withdrawing groups like nitro or trifluoromethyl often show enhanced interaction with biological targets, potentially leading to increased antitumor activity.

Antimicrobial Activity

While specific studies on this compound are scarce, related compounds featuring nitro and pyrimidine functionalities have demonstrated notable antimicrobial effects. The mechanism is typically attributed to the disruption of microbial cell membranes or interference with nucleic acid synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological effects based on existing literature:

Case Study 1: Antitumor Activity

In a study examining related pyrimidine derivatives, it was found that modifications to the phenoxy group could lead to significant variations in antitumor potency. Compounds exhibiting similar structural motifs were shown to induce apoptosis in various cancer cell lines through caspase-mediated pathways .

Case Study 2: Antimicrobial Efficacy

Research on nitro-substituted pyrimidines indicated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that this compound may possess similar properties, warranting further investigation .

Q & A

Q. What are the recommended synthetic routes for 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetic acid?

Methodological Answer: The synthesis involves multi-step protocols, including coupling reactions and purification. For example:

- Step 1: Use coupling reagents like HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) in dry DMF at 40°C to activate carboxylic acid intermediates .

- Step 2: Perform extraction with solvents such as ethyl acetate, followed by sequential washing with 1M HCl, saturated NaHCO₃, and brine to remove impurities .

- Step 3: Purify the crude product via column chromatography or recrystallization. Monitor reaction progress using TLC or LCMS .

Q. Which analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR in deuterated DMSO to confirm structural integrity, focusing on peaks for the trifluoromethyl group (~110–120 ppm in ¹³C NMR) and nitro substituents .

- LCMS/HPLC: Employ reverse-phase HPLC with a C18 column (e.g., 0.1% formic acid in water/acetonitrile gradient) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis: Validate empirical formula accuracy via combustion analysis .

Q. How can researchers evaluate the compound’s solubility and stability under varying conditions?

Methodological Answer:

- Solubility: Test in polar (DMSO, water) and non-polar (dichloromethane) solvents using shake-flask methods, quantified via UV-Vis spectroscopy .

- pH Stability: Conduct accelerated degradation studies at pH 2–9 (buffered solutions, 37°C) with HPLC monitoring over 72 hours to identify degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to assess the role of the trifluoromethyl group?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with substituent variations (e.g., replacing CF₃ with CH₃ or Cl) using parallel synthesis techniques .

- In Vitro Assays: Compare bioactivity (e.g., enzyme inhibition IC₅₀) across analogs. For example, use fluorescence-based assays to measure binding affinity to target proteins .

- Data Analysis: Apply multivariate regression to correlate substituent properties (e.g., lipophilicity, steric bulk) with activity .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding modes, focusing on hydrogen bonds between the nitro group and catalytic residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex in physiological conditions (e.g., explicit water, 310K) .

- Free Energy Calculations: Apply MM-PBSA to estimate binding energies and validate against experimental IC₅₀ values .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Meta-Analysis Framework:

- Variable Control: Normalize data for assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC-verified) .

- Statistical Modeling: Use mixed-effects models to account for inter-lab variability. For example, apply ANOVA to compare IC₅₀ values from different sources .

- Orthogonal Assays: Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What experimental designs are recommended for assessing environmental impact?

Methodological Answer:

- Fate Studies: Use OECD 308 guidelines to evaluate biodegradation in water-sediment systems, with LC-MS/MS quantification of parent compound and metabolites .

- Ecotoxicology: Perform acute toxicity assays on Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition) under OECD 202/201 protocols .

- Data Integration: Apply probabilistic risk assessment models to estimate ecological exposure thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.